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molecular formula C9H8N2O2S B8758486 5-(1-methyl-1H-pyrazol-5-yl)-3-thiophenecarboxylic acid

5-(1-methyl-1H-pyrazol-5-yl)-3-thiophenecarboxylic acid

Cat. No. B8758486
M. Wt: 208.24 g/mol
InChI Key: LFLSGFZETVRXIP-UHFFFAOYSA-N
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Patent
US08614209B2

Procedure details

5-(2-Methyl-2H-pyrazol-3-yl)-thiophene-3-carboxylic acid methyl ester (0.163 g, 073 mmol) was suspended in methanol (1 mL) then sodium hydroxide (1 M, 0.95 mL) was added and the mixture stirred for 2 hours. The solution was evaporated, the residue was taken up in HCl (1 N, 1.5 mL) and the resultant precipitate was collected by filtration and dried in vacuo to afford the title compound as a white solid (0.084 g). LCMS m/z 209.15 [M+H]+ R.T.=2.76 min (Analytical Method 6).
Name
5-(2-Methyl-2H-pyrazol-3-yl)-thiophene-3-carboxylic acid methyl ester
Quantity
0.163 g
Type
reactant
Reaction Step One
Quantity
0.95 mL
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[CH:9]=[C:8]([C:10]2[N:11]([CH3:15])[N:12]=[CH:13][CH:14]=2)[S:7][CH:6]=1)=[O:4].[OH-].[Na+]>CO>[CH3:15][N:11]1[C:10]([C:8]2[S:7][CH:6]=[C:5]([C:3]([OH:4])=[O:2])[CH:9]=2)=[CH:14][CH:13]=[N:12]1 |f:1.2|

Inputs

Step One
Name
5-(2-Methyl-2H-pyrazol-3-yl)-thiophene-3-carboxylic acid methyl ester
Quantity
0.163 g
Type
reactant
Smiles
COC(=O)C1=CSC(=C1)C=1N(N=CC1)C
Step Two
Name
Quantity
0.95 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
1 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
the mixture stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution was evaporated
FILTRATION
Type
FILTRATION
Details
the resultant precipitate was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CN1N=CC=C1C1=CC(=CS1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.084 g
YIELD: CALCULATEDPERCENTYIELD 55%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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